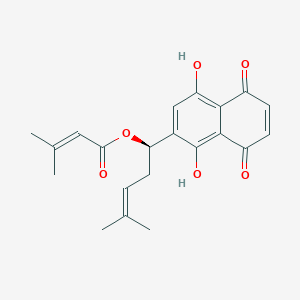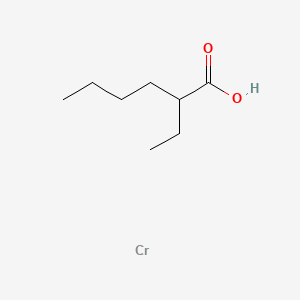![molecular formula C27H30ClN3O8S B12351452 2-Chloro-10-[3-(piperazin-1-YL)propyl]-10H-phenothiazine dimaleate](/img/structure/B12351452.png)
2-Chloro-10-[3-(piperazin-1-YL)propyl]-10H-phenothiazine dimaleate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-10-[3-(piperazin-1-YL)propyl]-10H-phenothiazine dimaleate is a chemical compound belonging to the phenothiazine class. Phenothiazines are known for their diverse pharmacological properties, particularly in the field of neuroleptics and antipsychotics. This compound is structurally characterized by a phenothiazine core with a chloro substituent at the 2-position and a piperazine moiety at the 10-position, linked via a propyl chain. The dimaleate salt form enhances its solubility and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-10-[3-(piperazin-1-YL)propyl]-10H-phenothiazine typically involves the following steps:
Formation of the Phenothiazine Core: The phenothiazine core is synthesized through the cyclization of diphenylamine with sulfur.
Chlorination: The phenothiazine core is chlorinated at the 2-position using chlorinating agents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).
Alkylation: The chlorinated phenothiazine is then alkylated with 1-bromo-3-chloropropane to introduce the propyl chain.
Piperazine Substitution: The final step involves the substitution of the chlorine atom with piperazine in the presence of a base like potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and stringent quality control measures are essential to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The phenothiazine core can undergo oxidation to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phenothiazine core to dihydrophenothiazine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro substituent.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Piperazine and potassium carbonate (K2CO3) are used for nucleophilic substitution.
Major Products
Oxidation: Phenothiazine sulfoxides or sulfones.
Reduction: Dihydrophenothiazine derivatives.
Substitution: Piperazine-substituted phenothiazine derivatives.
Applications De Recherche Scientifique
2-Chloro-10-[3-(piperazin-1-YL)propyl]-10H-phenothiazine dimaleate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various phenothiazine derivatives.
Biology: Studied for its interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential antipsychotic and neuroleptic properties.
Industry: Utilized in the development of pharmaceuticals and as a chemical intermediate in various industrial processes.
Mécanisme D'action
The compound exerts its effects primarily through its interaction with dopamine receptors in the brain. It binds to dopamine D1 and D2 receptors, inhibiting their activity. This blockade of dopamine receptors is responsible for its antipsychotic effects. Additionally, it may interact with other neurotransmitter receptors, contributing to its overall pharmacological profile.
Comparaison Avec Des Composés Similaires
Similar Compounds
Perphenazine: Another phenothiazine derivative with similar antipsychotic properties.
Prochlorperazine: Used primarily as an antiemetic and antipsychotic.
Chlorpromazine: One of the first antipsychotic drugs, with a similar mechanism of action.
Uniqueness
2-Chloro-10-[3-(piperazin-1-YL)propyl]-10H-phenothiazine dimaleate is unique due to its specific structural modifications, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other phenothiazine derivatives. Its dimaleate salt form also enhances its solubility and stability, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C27H30ClN3O8S |
|---|---|
Poids moléculaire |
592.1 g/mol |
Nom IUPAC |
(Z)-but-2-enedioic acid;2-chloro-10-(3-piperazin-1-ylpropyl)phenothiazine |
InChI |
InChI=1S/C19H22ClN3S.2C4H4O4/c20-15-6-7-19-17(14-15)23(16-4-1-2-5-18(16)24-19)11-3-10-22-12-8-21-9-13-22;2*5-3(6)1-2-4(7)8/h1-2,4-7,14,21H,3,8-13H2;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1- |
Clé InChI |
BOYXFQZDWKVQDB-SPIKMXEPSA-N |
SMILES isomérique |
C1NCCN(C1)CCCN2C3=C(SC4=CC=CC=C24)C=CC(=C3)Cl.C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O |
SMILES canonique |
C1CN(CCN1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Methyl({[4-(propan-2-yl)phenyl]methyl})amine hydrochloride](/img/structure/B12351414.png)
![[(1R,2R,6R,10S,11R,15R,17R)-13-benzyl-6-hydroxy-4,17-dimethyl-5-oxo-15-prop-1-en-2-yl-12,14,18-trioxapentacyclo[11.4.1.01,10.02,6.011,15]octadeca-3,8-dien-8-yl]methyl 2-(4-hydroxy-2-iodo-5-methoxyphenyl)acetate](/img/structure/B12351419.png)




![N-[3,4,7-Trimethyl-6-(1-methylethyl)-2,5,8-trioxo-1,4,7-triazacyclododecan-9-yl]-2,4,6-octatrienamide](/img/structure/B12351442.png)
![N-[2-fluoro-5-[[3-[(E)-2-pyridin-2-ylethenyl]-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-6-yl]amino]phenyl]-2,5-dimethylpyrazole-3-carboxamide](/img/structure/B12351446.png)
